molecular formula C9H8N4O2S B14490610 N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N'-(6-oxocyclohexa-2,4-dien-1-ylidene)urea CAS No. 65647-49-6

N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N'-(6-oxocyclohexa-2,4-dien-1-ylidene)urea

Cat. No.: B14490610
CAS No.: 65647-49-6
M. Wt: 236.25 g/mol
InChI Key: GVDSMIZVYMSVRX-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)urea is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)urea typically involves the reaction of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or amines.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for its potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)urea include other thiadiazoles and urea derivatives. Examples might include:

  • 2-Amino-1,3,4-thiadiazole
  • 5-Phenyl-1,3,4-thiadiazole-2-thiol
  • N,N’-Diarylureas

Uniqueness

The uniqueness of N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)urea lies in its specific structure, which combines the thiadiazole ring with a urea moiety. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

65647-49-6

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3-(thiadiazol-5-yl)urea

InChI

InChI=1S/C9H8N4O2S/c14-7-4-2-1-3-6(7)11-9(15)12-8-5-10-13-16-8/h1-5,14H,(H2,11,12,15)

InChI Key

GVDSMIZVYMSVRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CN=NS2)O

Origin of Product

United States

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